Thermodynamic Stability: trans-4-Methylcyclohexanol as the Favored Isomer at Equilibrium
In a gas-phase study of diastereomeric transformations, the thermodynamic equilibrium between cis- and trans-4-methylcyclohexanol was quantified. The reaction strongly favors the trans isomer, which is the more stable form [1]. This stability is a key differentiator from the cis-isomer (CAS 7731-28-4), whose higher energy conformation leads to distinct chemical behaviors.
| Evidence Dimension | Thermodynamic preference in cis-to-trans isomerization |
|---|---|
| Target Compound Data | Trans isomer is the energetically favored product. |
| Comparator Or Baseline | cis-4-methylcyclohexanol (CAS 7731-28-4) |
| Quantified Difference | Equilibrium favors the trans isomer. The study determined the enthalpy (ΔH) and entropy (ΔS) of the cis-to-trans transformation. |
| Conditions | Gas-phase equilibrium study in a flow system. |
Why This Matters
The trans isomer is the thermodynamically stable and ultimate reaction product, making it the more robust and predictable choice for chemical synthesis, storage, and as an analytical standard.
- [1] Rozhnov, A. M., et al. (1983). Thermodynamics of diastereomeric transformations of alcohols with different carbon-skeleton structures. Journal of Chemical Thermodynamics, 15(7), 677-686. View Source
